4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol
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Overview
Description
4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol is an organic compound that features a bromine atom, a methoxy group, and a phenol group on a benzene ring, along with an amino-methyl linkage to a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol typically involves multi-step organic reactions. One common route includes:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-hydroxy-6-methoxybenzaldehyde and 3,5-dichloroaniline.
Formation of Schiff Base: The aldehyde group of 4-bromo-2-hydroxy-6-methoxybenzaldehyde reacts with 3,5-dichloroaniline in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. This might include:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted by nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases for Suzuki-Miyaura coupling.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Probes: Used in the development of probes for studying biological systems.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-phenol: Lacks the methoxy group, which may affect its reactivity and applications.
4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-ethoxyphenol: Has an ethoxy group instead of a methoxy group, potentially altering its physical and chemical properties.
Uniqueness
The presence of both bromine and methoxy groups, along with the dichlorophenyl moiety, makes 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol unique in its reactivity and potential applications. The combination of these functional groups can lead to distinct interactions in chemical reactions and biological systems.
Properties
IUPAC Name |
4-bromo-2-[(3,5-dichloroanilino)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO2/c1-20-13-3-9(15)2-8(14(13)19)7-18-12-5-10(16)4-11(17)6-12/h2-6,18-19H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJITXZZKXLRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC(=CC(=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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